molecular formula C15H23N5 B11728682 3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11728682
M. Wt: 273.38 g/mol
InChI Key: MBYUGWFEOYLLLW-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclopropyl-1-methylpyrazole with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated derivatives.

Scientific Research Applications

3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C15H23N5/c1-11(2)9-20-10-12(8-17-20)7-16-15-6-14(13-4-5-13)18-19(15)3/h6,8,10-11,13,16H,4-5,7,9H2,1-3H3

InChI Key

MBYUGWFEOYLLLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

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